1-Acetyl-1H-indazole-5-carbaldehyde
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Overview
Description
1-Acetyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine with acyl chlorides followed by cyclization can yield indazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indazole derivatives
Scientific Research Applications
1-Acetyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indazole derivatives.
Biology: Indazole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-4-carbaldehyde
- 1H-Indazole-6-carbaldehyde
Comparison: 1-Acetyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-acetylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7(14)12-10-3-2-8(6-13)4-9(10)5-11-12/h2-6H,1H3 |
InChI Key |
MHCGDHQRBZPAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C=O)C=N1 |
Origin of Product |
United States |
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